Ethyl 2-((2,6-dichloro-9H-purin-9-yl)methoxy)acetate
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Overview
Description
Ethyl 2-((2,6-dichloro-9H-purin-9-yl)methoxy)acetate is a chemical compound with the molecular formula C9H8Cl2N4O2 and a molecular weight of 275.09 g/mol . This compound is characterized by the presence of a purine ring substituted with two chlorine atoms at positions 2 and 6, and an ethyl ester group at position 9. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of Ethyl 2-((2,6-dichloro-9H-purin-9-yl)methoxy)acetate typically involves the reaction of 2,6-dichloropurine with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Ethyl 2-((2,6-dichloro-9H-purin-9-yl)methoxy)acetate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the purine ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Scientific Research Applications
Ethyl 2-((2,6-dichloro-9H-purin-9-yl)methoxy)acetate is utilized in various fields of scientific research:
Mechanism of Action
The mechanism of action of Ethyl 2-((2,6-dichloro-9H-purin-9-yl)methoxy)acetate involves its interaction with specific molecular targets, such as enzymes involved in nucleic acid metabolism. The compound can act as an inhibitor or substrate for these enzymes, thereby affecting various biochemical pathways . The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 2-((2,6-dichloro-9H-purin-9-yl)methoxy)acetate can be compared with other similar compounds, such as:
2,6-Dichloropurine: A precursor in the synthesis of the compound, known for its reactivity and use in various chemical transformations.
Ganciclovir: Another antiviral agent with a similar purine-based structure, used in the treatment of cytomegalovirus infections.
The uniqueness of this compound lies in its specific substitution pattern and ester functionality, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H10Cl2N4O3 |
---|---|
Molecular Weight |
305.11 g/mol |
IUPAC Name |
ethyl 2-[(2,6-dichloropurin-9-yl)methoxy]acetate |
InChI |
InChI=1S/C10H10Cl2N4O3/c1-2-19-6(17)3-18-5-16-4-13-7-8(11)14-10(12)15-9(7)16/h4H,2-3,5H2,1H3 |
InChI Key |
IDZVYRMZLLPYMC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COCN1C=NC2=C1N=C(N=C2Cl)Cl |
Origin of Product |
United States |
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